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Compound of Interest

Compound Name: Methyl propiolate

Cat. No.: B050738 Get Quote

For researchers, scientists, and professionals in drug development, the regioselectivity of

chemical reactions is a critical parameter influencing the biological activity and properties of

synthesized molecules. The reaction of methyl propiolate, a versatile building block in organic

synthesis, often yields regioisomers, necessitating precise spectroscopic analysis for their

differentiation and characterization. This guide provides a comprehensive comparison of the

spectroscopic data of common regioisomers derived from methyl propiolate reactions,

supported by detailed experimental protocols.

Distinguishing Triazole Regioisomers from 1,3-
Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a cornerstone of click chemistry,

frequently utilized in drug discovery and bioconjugation. The reaction of an aryl azide, such as

phenyl azide, with methyl propiolate typically produces a mixture of two regioisomeric 1,2,3-

triazoles: methyl 1-aryl-1H-1,2,3-triazole-4-carboxylate (the 1,4-isomer) and methyl 1-aryl-1H-

1,2,3-triazole-5-carboxylate (the 1,5-isomer). The regiochemical outcome is influenced by the

electronic nature of the substituents on the azide and the reaction conditions.

A study by Molteni and Ponti provides a key example of this reaction, where the cycloaddition

of a series of 4-substituted-phenyl azides with methyl propiolate in aqueous media was

investigated. The major and minor regioisomers were successfully separated and

characterized, allowing for a detailed spectroscopic comparison.
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Experimental Protocol: Synthesis of Triazole
Regioisomers
General Procedure for the 1,3-Dipolar Cycloaddition of Phenyl Azide and Methyl Propiolate:

A mixture of phenyl azide (1.0 mmol) and methyl propiolate (1.2 mmol) in a suitable solvent

(e.g., toluene, water) is heated under reflux for a specified period. The progress of the reaction

is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed

under reduced pressure, and the resulting residue, a mixture of the 1,4- and 1,5-regioisomers,

is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a

gradient of ethyl acetate in hexane) to afford the individual regioisomers.

Spectroscopic Data Comparison: Triazole Regioisomers
The differentiation of the 1,4- and 1,5-regioisomers is readily achieved through ¹H and ¹³C NMR

spectroscopy. The chemical shift of the triazole ring proton is a particularly diagnostic feature.

In the 1,4-isomer, the proton is at the 5-position, whereas in the 1,5-isomer, it is at the 4-

position. These distinct electronic environments result in different resonance frequencies.

Spectroscopic Data

Methyl 1-phenyl-1H-1,2,3-

triazole-4-carboxylate (1,4-

isomer)

Methyl 1-phenyl-1H-1,2,3-

triazole-5-carboxylate (1,5-

isomer)

¹H NMR (CDCl₃, δ ppm)
~8.2 (s, 1H, H-5), 7.7-7.5 (m,

5H, Ar-H), 4.0 (s, 3H, OCH₃)

~7.9 (s, 1H, H-4), 7.6-7.4 (m,

5H, Ar-H), 3.9 (s, 3H, OCH₃)

¹³C NMR (CDCl₃, δ ppm)

~161 (C=O), ~140 (C-4), ~136

(Ar-C), ~129 (Ar-CH), ~125 (C-

5), ~120 (Ar-CH), 52.5 (OCH₃)

~158 (C=O), ~142 (C-5), ~135

(Ar-C), ~130 (Ar-CH), ~129 (C-

4), ~121 (Ar-CH), 52.0 (OCH₃)

IR (KBr, cm⁻¹)
~1725 (C=O stretch), ~1230

(C-O stretch)

~1730 (C=O stretch), ~1240

(C-O stretch)

Mass Spec (m/z) Calculated for C₁₀H₉N₃O₂ Calculated for C₁₀H₉N₃O₂

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific

substituents on the aryl ring.
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Differentiating Pyrazole Regioisomers
Another common reaction of methyl propiolate involves cycloaddition with diazo compounds,

such as diazomethane, to yield pyrazole regioisomers. This reaction can produce methyl 1H-

pyrazole-3-carboxylate and methyl 1H-pyrazole-4-carboxylate, along with the N-methylated

regioisomers depending on the reaction conditions. The characterization of these isomers is

crucial for understanding the reaction mechanism and for their application as pharmaceutical

intermediates.

Experimental Protocol: Synthesis of Pyrazole
Regioisomers
General Procedure for the Reaction of Diazomethane with Methyl Propiolate:

A solution of diazomethane in a suitable solvent (e.g., diethyl ether) is added dropwise to a

cooled solution of methyl propiolate. The reaction is typically stirred at low temperature for

several hours. After the reaction is complete, the excess diazomethane is carefully quenched,

and the solvent is removed. The resulting crude product, a mixture of pyrazole regioisomers, is

then purified by column chromatography or crystallization to isolate the individual isomers.

Spectroscopic Data Comparison: Pyrazole
Regioisomers
The ¹H and ¹³C NMR spectra are instrumental in distinguishing between the pyrazole

regioisomers. The coupling patterns and chemical shifts of the pyrazole ring protons and

carbons provide unambiguous structural information.
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Spectroscopic Data
Methyl 1H-pyrazole-3-

carboxylate

Methyl 1H-pyrazole-4-

carboxylate

¹H NMR (CDCl₃, δ ppm)
~7.6 (d, 1H, H-5), ~6.9 (d, 1H,

H-4), 3.9 (s, 3H, OCH₃)

~8.0 (s, 2H, H-3 and H-5), 3.9

(s, 3H, OCH₃)

¹³C NMR (CDCl₃, δ ppm)
~163 (C=O), ~145 (C-3), ~132

(C-5), ~110 (C-4), 52.0 (OCH₃)

~164 (C=O), ~138 (C-3 and C-

5), ~115 (C-4), 51.8 (OCH₃)

IR (KBr, cm⁻¹)
~3150 (N-H stretch), ~1720

(C=O stretch)

~3140 (N-H stretch), ~1715

(C=O stretch)

Mass Spec (m/z) Calculated for C₅H₆N₂O₂ Calculated for C₅H₆N₂O₂

Note: The exact chemical shifts and coupling constants can vary based on the solvent and

concentration.

Visualizing Reaction Pathways and Analytical
Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction

pathways leading to the formation of regioisomers and the general workflow for their

spectroscopic analysis.
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Reactants

ProductsMethyl Propiolate
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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